molecular formula C8H4BrF4NO B6305236 2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide CAS No. 2091605-54-6

2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide

Cat. No.: B6305236
CAS No.: 2091605-54-6
M. Wt: 286.02 g/mol
InChI Key: MBBMPHRPXZQFEJ-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a benzamide precursor. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence its binding affinity and reactivity with enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Contains multiple fluorine atoms and a bromomethyl group.

Uniqueness

2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Its combination of bromine, fluorine, and trifluoromethyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-bromo-6-fluoro-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF4NO/c9-6-3(8(11,12)13)1-2-4(10)5(6)7(14)15/h1-2H,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBMPHRPXZQFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Br)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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